molecular formula C14H14N4O3 B2453829 2-Morpholino-4-(3-pyridyl)-5-pyrimidinecarboxylic acid CAS No. 1775299-18-7

2-Morpholino-4-(3-pyridyl)-5-pyrimidinecarboxylic acid

Cat. No.: B2453829
CAS No.: 1775299-18-7
M. Wt: 286.291
InChI Key: CAOVAVNNEWTZHJ-UHFFFAOYSA-N
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Description

2-Morpholino-4-(3-pyridyl)-5-pyrimidinecarboxylic acid is a complex organic compound characterized by the presence of morpholine, pyridine, and pyrimidine rings

Scientific Research Applications

2-Morpholino-4-(3-pyridyl)-5-pyrimidinecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-4-(3-pyridyl)-5-pyrimidinecarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridylboronic acid with a suitable pyrimidine derivative under Suzuki coupling conditions. The reaction is often catalyzed by palladium complexes and requires a base such as potassium carbonate in an organic solvent like toluene or dimethylformamide. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-4-(3-pyridyl)-5-pyrimidinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine or pyridine rings can be modified using different nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound.

Mechanism of Action

The mechanism by which 2-Morpholino-4-(3-pyridyl)-5-pyrimidinecarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of the target protein. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the protein’s conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Morpholino-4-(3-pyridyl)-5-pyrimidinecarboxamide
  • 2-Morpholino-4-(3-pyridyl)-5-pyrimidinecarboxylate
  • 2-Morpholino-4-(3-pyridyl)-5-pyrimidinecarboxaldehyde

Uniqueness

2-Morpholino-4-(3-pyridyl)-5-pyrimidinecarboxylic acid is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to interact with a distinct set of molecular targets, making it valuable in various research applications.

Properties

IUPAC Name

2-morpholin-4-yl-4-pyridin-3-ylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c19-13(20)11-9-16-14(18-4-6-21-7-5-18)17-12(11)10-2-1-3-15-8-10/h1-3,8-9H,4-7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOVAVNNEWTZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C(=N2)C3=CN=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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